![molecular formula C35H66O6 B12665425 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate CAS No. 94200-85-8](/img/structure/B12665425.png)
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is a synthetic ester compound with the molecular formula C35H66O6This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a valuable ingredient in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate typically involves the esterification of glycerol with palmitic acid and octanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. The reaction conditions are optimized to achieve maximum conversion and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, palmitic acid, and octanoic acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxygenated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Oxidation: Carboxylic acids and other oxygenated products.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in topical formulations and as an emollient in skincare products.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The ester bonds can also be hydrolyzed by enzymes, releasing the constituent fatty acids, which can participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis[(1-oxooctyl)oxy]propyl stearate
- 2,3-Bis[(1-oxooctyl)oxy]propyl myristate
- 2,3-Bis[(1-oxooctyl)oxy]propyl laurate
Uniqueness
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is unique due to its specific combination of palmitic acid and octanoic acid esters. This combination imparts distinct physicochemical properties, such as melting point, solubility, and hydrophobicity, making it suitable for specific applications in cosmetics, pharmaceuticals, and industrial formulations .
Propiedades
Número CAS |
94200-85-8 |
|---|---|
Fórmula molecular |
C35H66O6 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
2,3-di(octanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3 |
Clave InChI |
DOGUBKIAUPWEJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


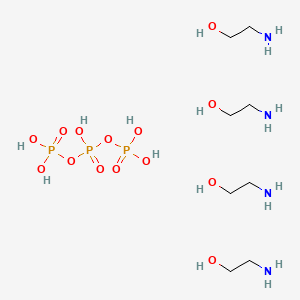
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)

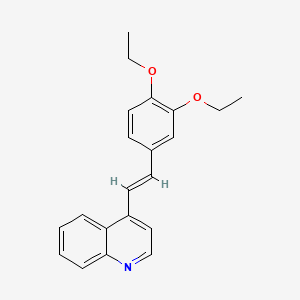
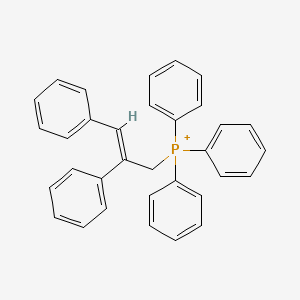
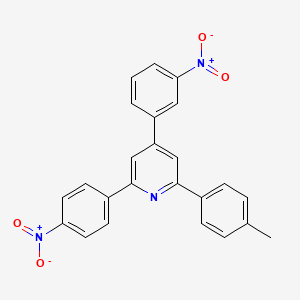

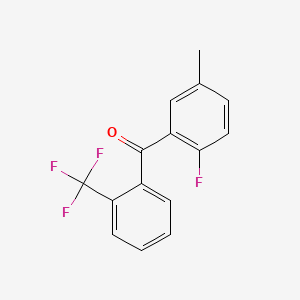
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
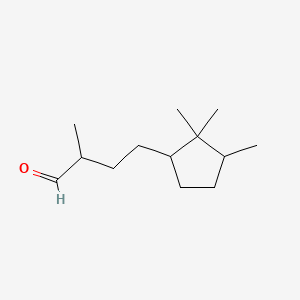
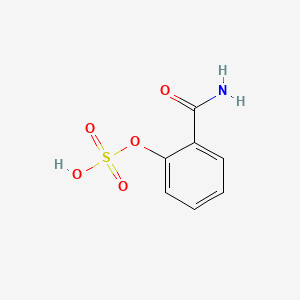
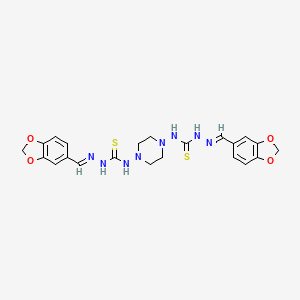
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
